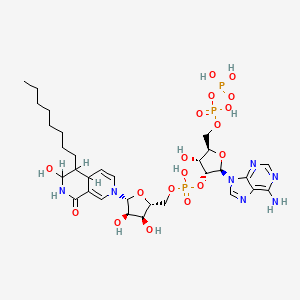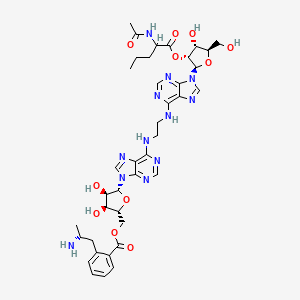
Cloruro de talio
Descripción general
Descripción
El cloruro de talio, también conocido como this compound(I), es un compuesto químico con la fórmula TlCl. Es un sólido cristalino incoloro e inodoro que es altamente tóxico. El this compound es un intermedio en la obtención de talio de sus minerales y se utiliza en diversas aplicaciones científicas e industriales .
Mecanismo De Acción
El cloruro de talio se acumula en el corazón (miocardio) de forma similar al potasio. Visualiza las áreas de infarto como regiones "frías" o no marcadas, que se confirman mediante cambios electrocardiográficos y enzimáticos. Las regiones de isquemia miocárdica transitoria correspondientes a las áreas perfundidas por arterias coronarias con estenosis parciales se pueden visualizar cuando se administra this compound junto con una prueba de esfuerzo .
Aplicaciones Científicas De Investigación
El cloruro de talio tiene varias aplicaciones importantes en la investigación científica:
Radiofármaco de diagnóstico: El this compound se utiliza en pruebas de perfusión miocárdica y pruebas de función paratiroidea.
Imágenes cardíacas: El this compound-201 se utiliza en la gammagrafía cardiovascular para evaluar la cardiopatía isquémica.
Estudios ambientales: Los isótopos de talio, incluidos los del this compound, se utilizan para estudiar las condiciones redox y las fuentes de contaminación en los sistemas ambientales.
Análisis Bioquímico
Biochemical Properties
Thallium chloride plays a crucial role in biochemical reactions, particularly in the study of enzyme inhibition and activation. It interacts with several enzymes and proteins, influencing their activity. For instance, thallium chloride has been shown to inhibit the activity of certain enzymes involved in DNA biosynthesis and cell division . This inhibition is primarily due to the binding of thallium ions to the active sites of these enzymes, preventing their normal function. Additionally, thallium chloride can interact with proteins by binding to thiol groups, leading to alterations in protein structure and function .
Cellular Effects
Thallium chloride exerts significant effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. Thallium chloride has been observed to induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage . This compound can also interfere with mitochondrial function, impairing ATP production and leading to cell death. Furthermore, thallium chloride has been shown to affect the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
The molecular mechanism of action of thallium chloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Thallium ions can bind to the active sites of enzymes, inhibiting their catalytic activity. This binding is often facilitated by the high affinity of thallium ions for thiol groups in proteins . Additionally, thallium chloride can induce changes in gene expression by affecting transcription factors and other regulatory proteins. These changes can lead to alterations in cellular processes such as apoptosis, cell cycle progression, and DNA repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thallium chloride can change over time due to its stability and degradation. Thallium chloride is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and moisture . Long-term exposure to thallium chloride has been shown to cause persistent cellular damage, including oxidative stress and mitochondrial dysfunction. In vitro and in vivo studies have demonstrated that prolonged exposure to thallium chloride can lead to chronic toxicity and adverse effects on cellular function .
Dosage Effects in Animal Models
The effects of thallium chloride vary with different dosages in animal models. At low doses, thallium chloride may cause mild toxicity, while higher doses can lead to severe toxic effects. Threshold effects have been observed, where a certain dosage level must be reached before significant toxicity occurs . High doses of thallium chloride can result in acute toxicity, characterized by symptoms such as gastrointestinal distress, neurological impairment, and cardiovascular dysfunction. Chronic exposure to lower doses can also lead to cumulative toxicity and long-term health effects .
Metabolic Pathways
Thallium chloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes involved in cellular respiration and energy production . Thallium ions can also disrupt the normal function of metalloproteins, leading to alterations in metabolite levels and metabolic homeostasis. The interaction of thallium chloride with enzymes such as cytochrome c oxidase can impair mitochondrial respiration and ATP synthesis .
Transport and Distribution
Thallium chloride is transported and distributed within cells and tissues through specific transporters and binding proteins. Thallium ions can enter cells via potassium channels and other ion transporters, leading to their accumulation in various cellular compartments . Once inside the cell, thallium ions can bind to proteins and other biomolecules, affecting their localization and function. The distribution of thallium chloride within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of thallium chloride is critical for its activity and function. Thallium ions can localize to specific cellular compartments, such as the mitochondria, where they exert their toxic effects . The targeting of thallium chloride to these compartments is often mediated by post-translational modifications and targeting signals in proteins. The accumulation of thallium ions in the mitochondria can lead to mitochondrial dysfunction, oxidative stress, and cell death .
Métodos De Preparación
El cloruro de talio se puede sintetizar mediante varios métodos:
Reacción con ácido clorhídrico: Una solución ácida de sulfato de talio(I) se trata con ácido clorhídrico para precipitar el this compound insoluble.
Reacción directa: El talio metálico se puede hacer reaccionar con ácido clorhídrico para producir this compound.
En entornos industriales, el this compound se produce a menudo como subproducto durante la extracción y purificación de talio de sus minerales.
Análisis De Reacciones Químicas
El cloruro de talio experimenta diversas reacciones químicas:
Reacciones de sustitución: El this compound puede reaccionar con complejos de cloruro metálico para formar derivados de hexafluorofosfato metálico, con la precipitación de this compound.
Oxidación y reducción: El this compound puede participar en reacciones redox, aunque es menos oxidante en comparación con otros compuestos de talio.
Los reactivos comunes utilizados en estas reacciones incluyen ácido clorhídrico y complejos de cloruro metálico. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
El cloruro de talio se puede comparar con otros haluros de talio:
Fluoruro de talio(I) (TlF): Un sólido cristalino blanco que es más soluble en agua que el this compound.
Bromuro de talio(I) (TlBr): Un sólido cristalino amarillo pálido con una estructura cristalina similar al this compound.
Yoduro de talio(I) (TlI): Un sólido cristalino amarillo que cambia de color a temperaturas más altas.
El this compound es único debido a sus aplicaciones específicas en radiofármacos de diagnóstico y su papel intermedio en la extracción de talio.
Propiedades
IUPAC Name |
chlorothallium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClH.Tl/h1H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBECUEIQVRDUKB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Tl] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClTl, TlCl | |
| Record name | THALLOUS CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5205 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | thallium(I) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Thallium(I)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Thallous chloride is a white, crystalline powder, becomes violet on exposure to light. Used as a catalyst in chlorinations and in suntan lamps. (EPA, 1998), White solid; [Merck Index] Off-white powder; [MSDSonline], Solid | |
| Record name | THALLOUS CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5205 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thallous chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7391 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Thallium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
1328 °F at 760 mmHg (EPA, 1998), 720 °C | |
| Record name | THALLOUS CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5205 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | THALLOUS CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6066 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
HYDROGEN CHLORIDE DECREASES ITS SOLUBILITY IN WATER, 0.29 g/100 cc cold water @ 15.5 °C; 2.41 g/100 cc hot water @ 99.35 °C, Insol in alcohol, acetone, In water, 2,900 mg/l at 25 °C. | |
| Record name | THALLOUS CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6066 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
7 (EPA, 1998) - Denser than water; will sink, 7.004 @ 30 °C/4 °C | |
| Record name | THALLOUS CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5205 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | THALLOUS CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6066 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
10 mmHg at 963 °F (NTP, 1992) | |
| Record name | THALLOUS CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5205 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Mechanism of Action |
Thallous Chloride TI201 without carrier, accumulates in the heart (myocardium) in a similar way to that of potassium. Thallous Chloride Tl 201 images have been found to visualize areas of infarction as “cold” or nonlabeled regions which are confirmed by electrocardiographic and enzyme changes. Regions of transient myocardial ischemia corresponding to areas perfused by coronary arteries with partial stenoses have been visualized when Thallous Chloride Tl 201 was administered in conjunction with an exercise stress test. Anatomic configurations may interfere with visualization of the right coronary artery., ... STUDY INVOLVING /THALLIUM SOLUBLE SALTS EFFECTS ON MOUSE CELL CULTURES SHOWED/ ... CYTOPATHIC EFFECTS ... GREATLY ENLARGED MITOCHONDRIA IN AXONS OF PERIPHERAL NERVE FIBERS. ... MECHANISM /CONCERNS INACTIVATION OF/ ... SH GROUPS THAT /ALLOW/ ... INCR PERMEABILITY OF MITOCHONDRIA LEADING TO WATER INFLUX & SWELLING. /THALLIUM CMPD/, TRIVALENT THALLIUM COMPOUNDS ARE SOMEWHAT LESS TOXIC THAN ARE THALLIUM ION COMPOUNDS ... THALLIUM ACTS AS A MITOTIC AGENT & GENERAL CELLULAR POISON. CELLULAR ACCUM OF THALLIUM IN MUSCLE & OTHER TISSUES CAUSES DERANGEMENT OF NORMAL CELLULAR METABOLISM ... HIGH THALLIUM CONCN IN BLOOD AGGLUTINATES ERYTHROCYTES & LYSES THEM FOLLOWING THALLIUM ION ACCUMMULATION WITHIN ERYTHROCYTES. /THALLIUM SALTS/, Thallium inhibits enzymes, but nothing is really known of a biochemical lesion. In fatal cases, there usually is extensive peripheral paralysis and cardiovascular involvement. The immediate cause of death may be peripheral respiratory failure of cardiac arrest. /Thallium/ | |
| Record name | Thallous chloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09316 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | THALLOUS CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6066 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE, CRYSTALLINE POWDER, White, regular crystal | |
CAS No. |
7791-12-0, 7440-28-0 | |
| Record name | THALLOUS CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5205 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Thallium monochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7791-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thallous chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thallous chloride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09316 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thallium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15197 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thallium chloride (TlCl) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thallium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THALLOUS CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6066 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Thallium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
806 °F (EPA, 1998), 430 °C, 303.5 °C | |
| Record name | THALLOUS CHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5205 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | THALLOUS CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6066 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Thallium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013724 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is the molecular formula and weight of thallium chloride?
A1: Thallium chloride (TlCl) has a molecular weight of 239.83 g/mol.
Q2: What spectroscopic techniques are used to characterize thallium chloride?
A2: Thallium chloride has been studied using various spectroscopic methods, including:
- 1H NMR: To investigate conformations and analyze vicinal thallium-hydrogen coupling constants in organothallium compounds containing thallium chloride. []
- Raman Spectroscopy: To investigate the vibrational modes of thallium chloride, particularly in thin films and in the presence of co-condensed metals. []
- UV-Vis Spectroscopy: To study the optical properties of thallium chloride, including the band gap energy and absorption characteristics, especially in thin film applications. [, ]
- Infrared Spectroscopy: To probe the vibrational modes and bonding characteristics of thallium chloride, especially in conjunction with other techniques like Raman spectroscopy. []
Q3: Is thallium chloride photochromic?
A3: Yes, thallium chloride exhibits photochromism. It darkens upon exposure to ultraviolet (UV) light and returns to its original state when exposed to visible light or heated to around 70°C. []
Q4: How does the addition of copper, silver, or indium ions affect the photochromic properties of thallium chloride?
A4: Doping thallium chloride crystals with small amounts of copper, silver, or indium ions enhances their darkenability upon UV exposure. []
Q5: Can thallium chloride be used as a catalyst in trioxane polymerization?
A5: Research indicates that mixtures of thallium chloride and specific organometallic compounds, particularly those containing magnesium and aluminum with 22-34% ionic character, exhibit catalytic activity in trioxane polymerization. []
Q6: What role does thallium chloride play in the direct synthesis of ethylene glycol?
A6: Thallium chloride, in conjunction with iron or copper chloride in an aqueous solution, forms a redox system that catalyzes the direct synthesis of ethylene glycol from ethylene, oxygen, and water. This system operates via a mechanism similar to the Hoechst-Wacker process. []
Q7: Has computational chemistry been used to study the potential of thallium chloride for laser cooling?
A7: Yes, ab initio calculations, including core-valence and spin-orbit coupling effects, have been employed to investigate the laser cooling potential of thallium chloride. Results suggest that the a3Π0+-X1Σ0+ transition could be suitable for laser cooling, exhibiting favorable Franck-Condon factors and minimal interference from intermediate electronic states. [, ]
Q8: What is known about the toxicity of thallium chloride?
A8: Thallium chloride is a toxic compound. Studies have shown that exposure to thallium can adversely affect various tissues and organs. [, ] Thallium can disrupt mitochondrial function, damage neurons, and interfere with essential metabolic enzymes and coenzymes. []
Q9: How is thallium-201 chloride used in medical imaging?
A9: Thallium-201 chloride (201TlCl), a radioactive isotope of thallium chloride, is used in nuclear medicine for myocardial perfusion imaging (MPI). This technique helps diagnose coronary artery disease and evaluate myocardial viability after a heart attack. [, , , , , , ]
Q10: What is the mechanism of thallium-201 uptake in tissues?
A10: Thallium-201 enters cells via active transport, mimicking potassium ions. Its uptake reflects tissue viability and metabolic activity, making it a valuable tool for assessing tumor response to chemotherapy and identifying hyperfunctioning parathyroid glands. [, , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2R,3S,4R,5R)-5-[6-[2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethylamino]purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] (2S)-2-amino-3-phenylpropanoate](/img/structure/B1194955.png)










